molecular formula C22H14O B14232992 Pentacen-6(13H)-one CAS No. 408311-42-2

Pentacen-6(13H)-one

Cat. No.: B14232992
CAS No.: 408311-42-2
M. Wt: 294.3 g/mol
InChI Key: SCTIRZVVIBSOOX-UHFFFAOYSA-N
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Description

Pentacen-6(13H)-one is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a derivative of pentacene, which consists of five linearly fused benzene rings. The compound is characterized by the presence of a ketone functional group at the sixth position, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentacen-6(13H)-one typically involves the oxidation of pentacene. One common method is the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction conditions usually require a controlled temperature to prevent over-oxidation and degradation of the pentacene core.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using safer and more environmentally friendly oxidizing agents. The use of catalytic systems and continuous flow reactors can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Pentacen-6(13H)-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Pentacenequinone derivatives.

    Reduction: Pentacen-6-ol.

    Substitution: Halogenated or nitrated pentacene derivatives.

Scientific Research Applications

Pentacen-6(13H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of organic semiconductors and electronic devices.

Mechanism of Action

The mechanism of action of Pentacen-6(13H)-one involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. The aromatic rings provide a stable framework for electron delocalization, making it suitable for electronic applications.

Comparison with Similar Compounds

Similar Compounds

    Pentacene: Lacks the ketone functional group, making it less reactive in certain chemical reactions.

    Anthracene: Contains three fused benzene rings, making it structurally simpler.

    Tetracene: Contains four fused benzene rings, providing intermediate properties between anthracene and pentacene.

Uniqueness

Pentacen-6(13H)-one’s uniqueness lies in its combination of a polycyclic aromatic framework with a reactive ketone group

Properties

IUPAC Name

13H-pentacen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O/c23-22-20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)22/h1-10,12-13H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTIRZVVIBSOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=CC=CC=C3C=C2C(=O)C4=CC5=CC=CC=C5C=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738262
Record name Pentacen-6(13H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408311-42-2
Record name Pentacen-6(13H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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